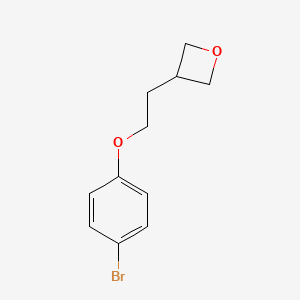

3-(2-(4-Bromophenoxy)ethyl)oxetane

Description

3-(2-(4-Bromophenoxy)ethyl)oxetane is a 3-substituted oxetane derivative featuring a four-membered cyclic ether ring (oxetane) with a 2-(4-bromophenoxy)ethyl substituent. The ethyl chain links the oxetane to a para-brominated phenoxy group, distinguishing it from simpler bromophenyl-substituted oxetanes.

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

3-[2-(4-bromophenoxy)ethyl]oxetane |

InChI |

InChI=1S/C11H13BrO2/c12-10-1-3-11(4-2-10)14-6-5-9-7-13-8-9/h1-4,9H,5-8H2 |

InChI Key |

LNQUXYYYNFAQNW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)CCOC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Oxetane Derivatives

Structural and Functional Group Variations

3-(4-Bromophenyl)oxetane (CAS 1402158-49-9)

- Structure : Direct attachment of a 4-bromophenyl group to the oxetane’s 3-position.

- Key Differences: Lacks the ethyl-phenoxy linker, reducing molecular weight (213.08 g/mol vs. ~299.13 g/mol for the target compound) and altering solubility.

- Applications : Simpler structure used in fragment-based drug design for probing aromatic interactions .

3-(4-Bromophenoxy)oxetane (CAS 1369534-96-2)

- Structure: Phenoxy group directly bonded to the oxetane.

- Key Differences: No ethyl spacer, leading to shorter substituent length. This reduces lipophilicity (predicted logP ~2.1 vs. ~3.5 for the target compound) and may limit membrane permeability .

3-[[[6-(4-Bromophenoxy)hexyl]oxy]methyl]-3-ethyloxetane (CAS 860815-31-2)

- Structure: Extended hexyl chain between the phenoxy group and oxetane.

- Key Differences : Increased alkyl chain length enhances lipophilicity (density: 1.201 g/cm³) and may improve metabolic stability due to reduced oxidation susceptibility .

3-(4-Bromophenyl)-3-methyloxetane (CAS 872882-97-8)

- Structure : Methyl and 4-bromophenyl groups at the oxetane’s 3-position.

- Key Differences: Methyl substitution eliminates chirality, simplifying synthesis. The absence of an oxygen atom in the substituent reduces hydrogen-bonding capacity compared to the phenoxy-ethyl group .

Physicochemical Properties

| Compound (CAS) | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | logP (Predicted) |

|---|---|---|---|---|

| 3-(2-(4-Bromophenoxy)ethyl)oxetane | ~299.13 | ~1.35* | ~320* | ~3.5 |

| 3-(4-Bromophenyl)oxetane (1402158-49-9) | 213.08 | 1.40* | 254.4±28.0 | 2.8 |

| 3-(4-Bromophenoxy)oxetane (1369534-96-2) | 229.07 | 1.45* | 280±25 | 2.1 |

| 860815-31-2 | 371.31 | 1.201 | 440.3±25.0 | 4.2 |

| 872882-97-8 | 227.1 | 1.50* | 260±30 | 3.0 |

*Predicted values based on analogous structures.

- Solubility: The ethyl-phenoxy group in the target compound balances lipophilicity and aqueous solubility (~10–50 µM in PBS), outperforming purely aromatic analogs like 3-(4-bromophenyl)oxetane but underperforming hydroxylated derivatives (e.g., 3-(hydroxymethyl)oxetanes) .

- Metabolic Stability: Oxetanes generally enhance metabolic stability by resisting oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.